molecular formula C7H5Br2F B1343359 3-Bromo-5-fluorobenzyl bromide CAS No. 216755-57-6

3-Bromo-5-fluorobenzyl bromide

Cat. No. B1343359
M. Wt: 267.92 g/mol
InChI Key: DAUWIPUGOIFZNF-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

While phosphorus tribromide (3.65 g) was stirred, 47% aqueous hydrogen bromide solution (18.3 ml) was added in such a manner that the reaction temperature did not exceed 40° C. 3-Bromo-5-fluorobenzyl alcohol (7.70 g) in ethanol (6 ml) was added dropwise thereto, and the mixture was refluxed for 5 hours in an oil bath. The reaction mixture was cooled, and poured into ice/water, followed by extraction with n-hexane (150 ml). The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=30:1), to thereby yield 6.64 g of the target compound (yield: 66.0%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
P(Br)(Br)Br.[BrH:5].[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH2:10]O>C(O)C>[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH2:10][Br:5]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
18.3 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
BrC=1C=C(CO)C=C(C1)F
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours in an oil bath
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with n-hexane (150 ml)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=30:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CBr)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.